molecular formula C16H17Cl2NO B2530371 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one CAS No. 1797739-85-5

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one

Cat. No.: B2530371
CAS No.: 1797739-85-5
M. Wt: 310.22
InChI Key: YWFCLXCDUOGCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one (CAS 1797739-85-5) is a chemical compound supplied with a minimum purity of 90% . It has a molecular formula of C16H17Cl2NO and a molecular weight of 310.22 g/mol . This compound features the 8-azabicyclo[3.2.1]octane scaffold, a bridged tropane structure of significant interest in medicinal chemistry due to its presence in a wide range of pharmacologically active molecules . The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for researchers exploring new chemical entities. It is presented as a solid with a predicted density of 1.294 g/cm³ at 20 °C and a predicted boiling point of 463.2 °C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in various exploratory studies, including as a building block in organic synthesis or for the development of novel bioactive molecules.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c17-12-6-4-11(15(18)10-12)5-9-16(20)19-13-2-1-3-14(19)8-7-13/h1-2,4,6,10,13-14H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCLXCDUOGCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2,4-dichlorophenyl C₁₆H₁₇Cl₂NO 310.2 High lipophilicity; electron-withdrawing Cl groups enhance binding affinity .
BK49645 3-fluoro-4-methylphenyl C₁₇H₂₀FNO 273.3 Fluorine and methyl groups balance lipophilicity and metabolic stability .
1-{8-azabicyclo...}-3-(2,3,4-trimethoxyphenyl)propan-1-one 2,3,4-trimethoxyphenyl C₁₉H₂₅NO₄ 331.4 Methoxy groups increase polarity, reducing blood-brain barrier penetration .
Dichloropane (RTI-111) 3,4-dichlorophenyl (ester substituent) C₁₇H₂₁Cl₂NO₂ 354.3 Carboxylate ester instead of ketone; potent dopamine reuptake inhibitor .

Functional Group Modifications

Compound Name Core Modification Molecular Formula Molecular Weight Pharmacological Notes
2-(4-Chlorophenoxy)...propan-1-one Phenoxy group C₁₈H₂₁ClNO₂ 319.8 Phenoxy group introduces steric bulk, potentially altering receptor selectivity .
3-(benzyloxy)phenyl...propan-1-one Benzyloxy group C₂₄H₂₉NO₂S 395.6 Increased lipophilicity and extended π-system may enhance CNS activity .
Dichloropane-BCN Bicyclo[6.1.0]non-4-yne conjugate C₂₉H₃₄Cl₂N₂O₄ 569.5 Modified for targeted delivery; used in neuroimaging studies .

Pharmacological and Physicochemical Insights

Electronic and Steric Effects

  • Chlorine vs. Methoxy Groups : The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 2,3,4-trimethoxyphenyl), favoring tighter binding to hydrophobic receptor pockets .
  • Fluorine Substitution : BK49645’s 3-fluoro-4-methylphenyl group offers moderate electronegativity and improved metabolic stability over chlorine, balancing potency and pharmacokinetics .

Pharmacological Activity

  • Dichloropane (RTI-111): A cocaine analog with high affinity for dopamine transporters (Ki = 1.4 nM), demonstrating the importance of the 3,4-dichlorophenyl motif in monoamine reuptake inhibition .
  • The 2,4-dichloro substitution may alter selectivity compared to 3,4-dichloro analogs .

Drug-Likeness and ADMET Properties

  • A related compound, (2E)-3-(biphenyl-4-yl)-1-(2,4-dichlorophenyl)-prop-2-en-1-one , exhibited favorable drug-likeness in computational studies, with optimal LogP (4.2) and polar surface area (34.6 Ų), suggesting the target compound may share similar bioavailability .

Biological Activity

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered interest due to their potential biological activities, particularly as inhibitors of monoamine transporters. This article delves into the biological activity of this compound, highlighting its structure-activity relationships (SAR), effects on neurotransmitter transporters, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 286.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Binding Affinity

Research indicates that compounds within this class exhibit varying affinities for these transporters:

  • Dopamine Transporter (DAT) : High binding affinity, with some derivatives showing Ki values in the low nanomolar range.
  • Serotonin Transporter (SERT) : Selectivity can be modulated by structural modifications; certain derivatives demonstrate significant SERT/DAT selectivity ratios.

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the bicyclic structure can significantly influence the compound's binding affinity and selectivity for various transporters:

  • Substituents : The introduction of different substituents at specific positions on the bicyclic framework alters the pharmacokinetic properties and biological activity.
Substituent PositionEffect on Activity
8-positionModulates DAT affinity
3-positionInfluences SERT selectivity
2,4-dichlorophenylEnhances overall potency

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane exhibited potent inhibition of DAT and SERT, with some compounds showing selectivity ratios as high as 1060 for SERT over DAT .
  • In Vivo Studies :
    • Animal models have shown that these compounds can modulate dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders and addiction .
  • Potential Therapeutic Applications :
    • The ability to selectively inhibit monoamine transporters positions these compounds as candidates for developing treatments for conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD).

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of bicyclic azabicyclo compounds typically involves multi-step routes, such as:

  • Nucleophilic substitution to introduce the dichlorophenyl group.
  • Cyclization reactions (e.g., intramolecular Heck coupling) to form the bicyclic core .
  • Optimization of reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically influence stereochemistry and yield. For example, low temperatures favor retention of stereochemical integrity in azabicyclo systems .

Q. How can X-ray crystallography validate the structural configuration of this compound, and what software is widely used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data refinement using SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data . Key parameters include:

  • R-factor convergence (<5% for high-quality data).
  • Thermal displacement parameters to assess molecular rigidity.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Given structural similarities to tropane alkaloids and CNS-active agents (e.g., Dichloropane analogs), prioritize:

  • Radioligand binding assays for dopamine/norepinephrine transporters .
  • Enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidases) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what docking protocols are recommended?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina with force fields (e.g., OPLS3e) to simulate binding to receptors like serotonin transporters.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • Validation : Compare docking poses with crystallographic data from related azabicyclo compounds (e.g., RTI-111) .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton environments, particularly near the dichlorophenyl and bicyclic moieties.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.
  • Cross-validation : Compare experimental data with synthetic intermediates to identify impurities (e.g., diastereomers) .

Q. How does stereochemical variation at the azabicyclo[3.2.1]octene core affect pharmacological activity?

  • Methodological Answer :

  • Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to isolate enantiomers .
  • Pharmacological profiling : Test enantiomers in parallel in vitro assays (e.g., IC50 comparisons for transporter inhibition) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity (>98%)?

  • Methodological Answer :

  • Flow chemistry : Reduces side reactions (e.g., epimerization) via precise temperature control.
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (ACN:H2O + 0.1% TFA) .
  • Quality control : Monitor intermediates via inline FTIR to detect undesired byproducts early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.